Phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino-
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Overview
Description
Phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- is a complex organophosphorus compound It is characterized by the presence of aziridine rings and diallylamino groups attached to a phosphine sulfide core
Preparation Methods
The synthesis of phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- typically involves the reaction of aziridine derivatives with phosphine sulfide. One common method includes the use of Grignard reagents, which react with chlorophosphines to form the desired product . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is employed in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- involves its interaction with molecular targets through its aziridine rings and phosphine sulfide core. These interactions can lead to the formation of stable complexes with metals and other molecules, influencing various chemical and biological pathways .
Comparison with Similar Compounds
Phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- can be compared with other similar compounds such as:
Tris(2-methyl-1-aziridinyl)phosphine sulfide: This compound has a similar structure but lacks the diallylamino group, which affects its reactivity and applications.
Tris(1-(2-methyl)aziridinyl)phosphine oxide: This compound contains a phosphine oxide core instead of a phosphine sulfide, leading to different chemical properties and uses.
The uniqueness of phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- lies in its combination of aziridine rings and diallylamino groups, which provide distinct reactivity and potential for diverse applications.
Properties
CAS No. |
41657-30-1 |
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Molecular Formula |
C11H20N3PS |
Molecular Weight |
257.34 g/mol |
IUPAC Name |
N-[aziridin-1-yl-(2-methylaziridin-1-yl)phosphinothioyl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C11H20N3PS/c1-4-6-12(7-5-2)15(16,13-8-9-13)14-10-11(14)3/h4-5,11H,1-2,6-10H2,3H3 |
InChI Key |
NRXJTPZGKPVJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P(=S)(N2CC2)N(CC=C)CC=C |
Origin of Product |
United States |
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